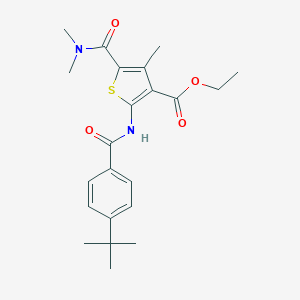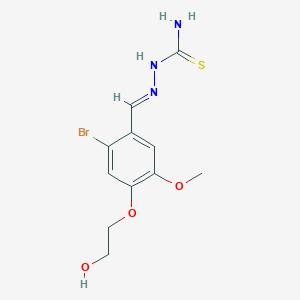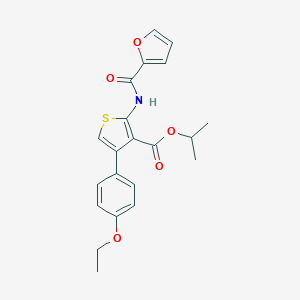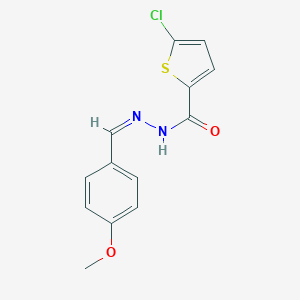![molecular formula C17H17BrN2O5S B450995 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate](/img/structure/B450995.png)
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate is a complex organic compound with the molecular formula C17H17BrN2O5S and a molecular weight of 441.3 g/mol. This compound is characterized by the presence of a bromophenyl group, a sulfonyl hydrazine moiety, and a methoxybenzyl acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate typically involves multiple steps, including the formation of the hydrazine derivative and subsequent coupling reactions. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form the sulfonyl hydrazine intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can target the sulfonyl hydrazine moiety.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylsulfonyl hydrazine: Shares the sulfonyl hydrazine moiety but lacks the methoxybenzyl acetate group.
2-methoxybenzyl acetate: Contains the methoxybenzyl acetate group but lacks the sulfonyl hydrazine moiety.
Benzyl acetate derivatives: Similar in structure but with different substituents on the benzyl ring.
Uniqueness
The uniqueness of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17BrN2O5S |
|---|---|
Molecular Weight |
441.3g/mol |
IUPAC Name |
[5-[(Z)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C17H17BrN2O5S/c1-12(21)25-11-14-9-13(3-8-17(14)24-2)10-19-20-26(22,23)16-6-4-15(18)5-7-16/h3-10,20H,11H2,1-2H3/b19-10- |
InChI Key |
QXHUGOOGLMSUOM-GRSHGNNSSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Br)OC |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)
![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450915.png)
![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450917.png)
![6-({[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B450919.png)

![N'-{(Z)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B450922.png)
![2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE](/img/structure/B450923.png)


![Isopropyl 2-({3,5-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450926.png)
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450927.png)

![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4-DICHLOROBENZYL)-2-FURAMIDE](/img/structure/B450931.png)
![5-bromo-N-[3-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B450934.png)
